Gimeracil

Catalog No.
S548860
CAS No.
103766-25-2
M.F
C5H4ClNO2
M. Wt
145.54 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Gimeracil

CAS Number

103766-25-2

Product Name

Gimeracil

IUPAC Name

5-chloro-4-hydroxy-1H-pyridin-2-one

Molecular Formula

C5H4ClNO2

Molecular Weight

145.54 g/mol

InChI

InChI=1S/C5H4ClNO2/c6-3-2-7-5(9)1-4(3)8/h1-2H,(H2,7,8,9)

InChI Key

ZPLQIPFOCGIIHV-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO, not in water

Synonyms

Gimeracil; chlorodihydroxypyridine. Abbreviation: CDHP.

Canonical SMILES

C1=C(C(=CNC1=O)Cl)O

Isomeric SMILES

C1=C(NC=C(C1=O)Cl)O

The exact mass of the compound Gimeracil is 144.99306 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Antineoplastic agents -> Human pharmacotherapeutic group. However, this does not mean our product can be used or applied in the same or a similar way.

Gimeracil (5-chloro-2,4-dihydroxypyridine) is a potent, reversible inhibitor of dihydropyrimidine dehydrogenase (DPD), the rate-limiting enzyme in the catabolism of 5-fluorouracil (5-FU).[1][2] By inhibiting DPD, Gimeracil increases the bioavailability and prolongs the half-life of 5-FU, a widely used chemotherapeutic agent.[3][4] This mechanism is central to its use in oral combination therapies, such as S-1 (tegafur/gimeracil/oteracil), where it allows for sustained therapeutic concentrations of 5-FU with lower administered doses of the 5-FU prodrug, tegafur.[1][5] This approach is designed to enhance antitumor efficacy while potentially mitigating the dose-dependent toxicities associated with high concentrations of 5-FU.[1][3]

Selecting a dihydropyrimidine dehydrogenase (DPD) inhibitor requires precise matching to the formulation's pharmacokinetic (PK) and pharmacodynamic (PD) goals. Gimeracil is specifically co-formulated in a precise molar ratio with tegafur (a 5-FU prodrug) and oteracil in the oral agent S-1 to achieve a balanced PK profile.[5][6] Substituting Gimeracil with other DPD inhibitors, such as eniluracil or uracil, would disrupt this carefully optimized system, leading to unpredictable 5-FU exposure and an altered safety profile.[2][7] The specific and potent DPD inhibition by Gimeracil is critical for maintaining therapeutic 5-FU levels from a low dose of tegafur, a key design feature of the S-1 formulation that cannot be replicated by simple substitution.[4][8] Furthermore, Gimeracil's reversible inhibition of DPD allows for a return to baseline enzyme activity within approximately 48 hours, a distinct kinetic property that influences dosing schedules and toxicity management.[4]

Potent DPD Inhibition: Markedly Increases 5-FU Plasma Levels Compared to Other Modulators

In a preclinical study, co-administration of Gimeracil with the 5-FU prodrug capecitabine resulted in a plasma 5-FU level of 2247 ng·h/mL. This represents a significant increase in systemic 5-FU exposure compared to capecitabine administered alone (109 ng·h/mL) or in combination with another DPD/dUTPase inhibitor, TAS-114 (450 ng·h/mL).[5][9] The data highlights Gimeracil's high potency as a DPD inhibitor, capable of substantially elevating the bioavailability of orally administered fluoropyrimidines.

Evidence DimensionPlasma level of free 5-FU (AUC)
Target Compound Data2247 ng·h/mL (with Gimeracil 0.18 mg/kg)
Comparator Or BaselineCapecitabine alone: 109 ng·h/mL; Capecitabine + TAS-114: 450 ng·h/mL
Quantified Difference~20.6-fold increase vs. baseline; ~5.0-fold increase vs. TAS-114
ConditionsIn vivo mouse model, co-administration with capecitabine (240 mg/kg).

This demonstrates Gimeracil's superior ability to protect 5-FU from degradation, enabling higher therapeutic concentrations from a given prodrug dose, which is a primary procurement driver for oral formulation development.

Reversal of 5-FU Resistance: Restores Chemosensitivity in High-DPD Expressing Cells

In a 5-FU resistant human esophageal cancer cell line (TE-5R) characterized by high DPD expression, treatment with Gimeracil significantly reduced 5-FU resistance. The 50% inhibitory concentration (IC50) for 5-FU decreased from 59.0 ± 14.3 μM to 20.8 ± 9.2 μM in the presence of Gimeracil.[6][10] In contrast, Gimeracil had no effect on the IC50 in the parental, non-resistant cell line (TE-5), demonstrating its specific action is tied to overcoming DPD-mediated resistance.[6][10]

Evidence Dimension5-FU IC50 (μM)
Target Compound Data20.8 ± 9.2 μM (5-FU + Gimeracil)
Comparator Or Baseline59.0 ± 14.3 μM (5-FU alone)
Quantified Difference2.8-fold reduction in IC50 (increased sensitivity)
ConditionsIn vitro assay using 5-FU resistant TE-5R human esophageal cancer cells.

For researchers developing therapies for tumors with known high DPD expression, this provides direct evidence that incorporating Gimeracil can restore or significantly enhance the efficacy of fluoropyrimidine-based agents.

Mechanism of Action: Increases Intracellular 5-FU Concentration by Over 10-Fold

The mechanism for Gimeracil's reversal of resistance was confirmed by measuring intracellular drug concentrations. In 5-FU resistant TE-5R cells, the addition of Gimeracil increased the intracellular concentration of 5-FU from 5.4 ± 0.3 to 62.0 ± 0.3 pmol/10^6 cells.[10] Concurrently, the concentration of the inactive metabolite, FUPA, decreased significantly from 5.9 ± 1.6 to 0.6 ± 0.6 pmol/10^6 cells, confirming that Gimeracil effectively blocks the metabolic degradation pathway of 5-FU within the target cells.[10]

Evidence DimensionIntracellular 5-FU Concentration (pmol/10^6 cells)
Target Compound Data62.0 ± 0.3 (with Gimeracil)
Comparator Or Baseline5.4 ± 0.3 (without Gimeracil)
Quantified Difference11.5-fold increase in intracellular 5-FU
ConditionsIn vitro assay using 5-FU resistant TE-5R cells.

This provides clear, mechanistic evidence of Gimeracil's function at a cellular level, giving procurers confidence in its ability to modulate the target pathway and deliver a more potent therapeutic agent to its site of action.

Development of Oral Fluoropyrimidine-Based Combination Therapies

Gimeracil is the right choice for formulation scientists developing next-generation oral anticancer agents that rely on the 5-FU pathway. Its high potency in inhibiting DPD allows for the formulation of products with lower doses of a 5-FU prodrug, which can lead to improved therapeutic windows and patient convenience compared to intravenous 5-FU infusions.[1][11]

Preclinical Research in Overcoming 5-FU Chemoresistance

For cancer researchers investigating mechanisms of chemoresistance, Gimeracil serves as a critical tool. The evidence shows its ability to specifically resensitize high-DPD expressing cancer cells to 5-FU, making it an essential component for in vitro and in vivo studies aimed at developing strategies to overcome DPD-mediated drug resistance.[10][12]

Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling of Oral Drug Delivery

Gimeracil's well-characterized, potent, and reversible inhibition of a key metabolic enzyme makes it a valuable compound for PK/PD modeling. Researchers can use it to precisely modulate the metabolic rate of 5-FU, enabling more accurate models of oral drug absorption, distribution, metabolism, and excretion (ADME) for fluoropyrimidine drugs.[4][13]

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

-0.1

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

144.9930561 Da

Monoisotopic Mass

144.9930561 Da

Heavy Atom Count

9

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

UA8SE1325T

Drug Indication

Gimeracil is used as an adjunct to antineoplastic therapy. When used within the product Teysuno, gimeracil is indicated for the treatment of adults with advanced gastric (stomach) cancer when given in combination with cisplatin.

Mechanism of Action

Gimeracil's main role within Teysuno is to prevent the breakdown of [DB00544] (5-FU), which helps to maintin high enough concentrations for sustained effect against cancer cells. It functions by reversibly blocking the enzyme dihydropyrimidine dehydrogenase (DPD), which is involved in the degradation of 5-FU.

Absorption Distribution and Excretion

Mean 5-FU maximum plasma concentration (Cmax) and area under the concentration-time curve (AUC) values were approximately 3-fold higher after Teysuno administration than after administration of tegafur alone, despite a 16-fold lower Teysuno dose (50 mg of tegafur) compared to tegafur alone (800 mg), and are attributed to inhibition of DPD by gimeracil. Maximum plasma uracil concentration was observed at 4 hours, with a return to baseline levels within approximately 48 hours after dosing, indicating the reversibility of the DPD inhibition by gimeracil. After administration of a single dose of 50 mg Teysuno (expressed as tegafur content), median Tmax for Teysuno components tegafur, gimeracil, and oteracil was 0.5, 1.0, and 2.0 hours, respectively.
Following a single dose of Teysuno, approximately 3.8% to 4.2% of administered tegafur, 65% to 72% of administered gimeracil, and 3.5% to 3.9% of administered oteracil were excreted unchanged in the urine.
Although no intravenous data are available for Teysuno in humans, the volume of distribution could be roughly estimated from the apparent volume of distribution and urinary excretion data as 16 l/m2, 17 l/m2, and 23 l/m2 for tegafur, gimeracil and oteracil, respectively.

Biological Half Life

Following a single dose of Teysuno, T1/2 values ranged from 6.7 to 11.3 hours for tegafur, from 3.1 to 4.1 hours for gimeracil, and from 1.8 to 9.5 hours for oteracil.

Use Classification

Human drugs -> Teysuno -> EMA Drug Category
Antineoplastic agents -> Human pharmacotherapeutic group

Dates

Last modified: 08-15-2023
1: Otsuka H, Fujii T, Toh U, Iwakuma N, Takahashi R, Mishima M, Takenaka M, Kakuma T, Tanaka M, Shirouzu K. Phase II clinical trial of metronomic chemotherapy with combined irinotecan and tegafur-gimeracil-oteracil potassium in metastatic and recurrent breast cancer. Breast Cancer. 2013 Jul 5. [Epub ahead of print] PubMed PMID: 23827973.
2: Tegafur + gimeracil + oteracil. Just another fluorouracil precursor. Prescrire Int. 2013 May;22(138):122. PubMed PMID: 23819172.
3: Meng C, Chen X, Luo Z. [Inhibitive effect of celecoxib combined with tegafur gimeracil oteracil potassium on the growth of xenograft tumor of gastric cancer in nude mice]. Xi Bao Yu Fen Zi Mian Yi Xue Za Zhi. 2013 May;29(5):458-61. Chinese. PubMed PMID: 23643260.
4: Yamamoto Y, Nakai N, Wakabayashi Y, Okuzawa Y, Asai J, Takenaka H, Katoh N. A case of advanced cutaneous squamous cell carcinoma of the lower eyelid that was successfully treated with tegafur-gimeracil-oteracil potassium monotherapy. J Am Acad Dermatol. 2012 Nov;67(5):e233-4. doi: 10.1016/j.jaad.2012.04.038. PubMed PMID: 23062933.
5: Takagi M, Sakata K, Someya M, Matsumoto Y, Tauchi H, Hareyama M, Fukushima M. The combination of hyperthermia or chemotherapy with gimeracil for effective radiosensitization. Strahlenther Onkol. 2012 Mar;188(3):255-61. doi: 10.1007/s00066-011-0043-6. Epub 2012 Feb 11. PubMed PMID: 22322869.
6: Kawahara H, Watanabe K, Ushigome T, Noaki R, Kobayashi S, Yanaga K. Feasibility study of adjuvant chemotherapy with S-1 (TS-1; tegafur, gimeracil and oteracil potassium) for colorectal cancer. Hepatogastroenterology. 2012 Jan-Feb;59(113):134-7. doi: 10.5754/hge09684. PubMed PMID: 22251528.
7: Kobayakawa M, Kojima Y. Tegafur/gimeracil/oteracil (S-1) approved for the treatment of advanced gastric cancer in adults when given in combination with cisplatin: a review comparing it with other fluoropyrimidine-based therapies. Onco Targets Ther. 2011;4:193-201. doi: 10.2147/OTT.S19059. Epub 2011 Nov 15. PubMed PMID: 22162925; PubMed Central PMCID: PMC3233278.
8: Matt P, van Zwieten-Boot B, Calvo Rojas G, Ter Hofstede H, Garcia-Carbonero R, Camarero J, Abadie E, Pignatti F. The European Medicines Agency review of Tegafur/Gimeracil/Oteracil (Teysuno™) for the treatment of advanced gastric cancer when given in combination with cisplatin: summary of the Scientific Assessment of the Committee for medicinal products for human use (CHMP). Oncologist. 2011;16(10):1451-7. doi: 10.1634/theoncologist.2011-0224. Epub 2011 Sep 30. Review. PubMed PMID: 21963999; PubMed Central PMCID: PMC3228070.
9: Sakata K, Someya M, Matsumoto Y, Tauchi H, Kai M, Toyota M, Takagi M, Hareyama M, Fukushima M. Gimeracil, an inhibitor of dihydropyrimidine dehydrogenase, inhibits the early step in homologous recombination. Cancer Sci. 2011 Sep;102(9):1712-6. doi: 10.1111/j.1349-7006.2011.02004.x. Epub 2011 Jul 21. PubMed PMID: 21668582.
10: Fukushima M, Sakamoto K, Sakata M, Nakagawa F, Saito H, Sakata Y. Gimeracil, a component of S-1, may enhance the antitumor activity of X-ray irradiation in human cancer xenograft models in vivo. Oncol Rep. 2010 Nov;24(5):1307-13. PubMed PMID: 20878125.

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